molecular formula C15H17O2PS B14609162 O-Benzyl O-ethyl phenylphosphonothioate CAS No. 60051-30-1

O-Benzyl O-ethyl phenylphosphonothioate

Cat. No.: B14609162
CAS No.: 60051-30-1
M. Wt: 292.3 g/mol
InChI Key: UCUZQPLQBFKKFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl O-ethyl phenylphosphonothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method leads to the formation of phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Benzyl O-ethyl phenylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include O-ethyl hydrogen phenylphosphonothioate and ethyl hydrogen phenylphosphonate .

Scientific Research Applications

O-Benzyl O-ethyl phenylphosphonothioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-Benzyl O-ethyl phenylphosphonothioate involves its metabolism by fungal cells. The compound is metabolized to O-ethyl hydrogen phenylphosphonothioate or ethyl hydrogen phenylphosphonate. The removal of the benzyl or benzylthio group is a critical step in its metabolic pathway . This metabolic process disrupts the normal functioning of fungal cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Benzyl O-ethyl phenylphosphonothioate is unique due to its specific metabolic pathway and its effectiveness against a wide range of fungal species. Its ability to be metabolized into active compounds that disrupt fungal cell function sets it apart from other similar compounds .

Properties

CAS No.

60051-30-1

Molecular Formula

C15H17O2PS

Molecular Weight

292.3 g/mol

IUPAC Name

ethoxy-phenyl-phenylmethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H17O2PS/c1-2-16-18(19,15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3

InChI Key

UCUZQPLQBFKKFE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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